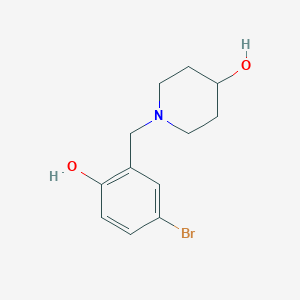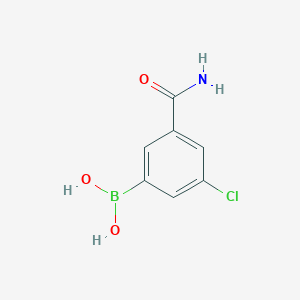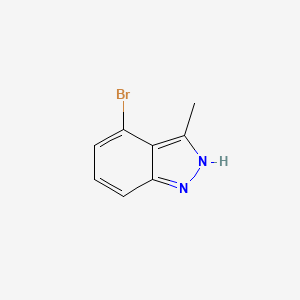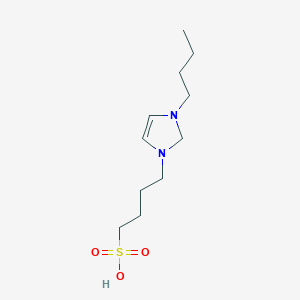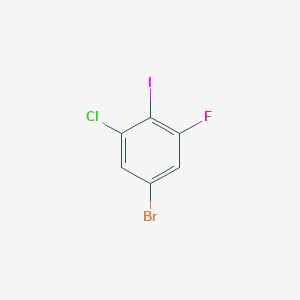
5-Bromo-1-chloro-3-fluoro-2-iodobenzene
Übersicht
Beschreibung
5-Bromo-1-chloro-3-fluoro-2-iodobenzene is an aromatic compound with the molecular formula C6H2BrClFI. This compound is characterized by the presence of four different halogen atoms (bromine, chlorine, fluorine, and iodine) attached to a benzene ring. The unique arrangement of these halogens makes it a valuable compound in various chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-chloro-3-fluoro-2-iodobenzene typically involves multi-step halogenation reactions. One common method starts with a benzene derivative, which undergoes sequential halogenation reactions under controlled conditions:
Bromination: The initial step involves the bromination of benzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).
Chlorination: The brominated benzene is then subjected to chlorination using chlorine (Cl2) in the presence of a catalyst like aluminum chloride (AlCl3).
Fluorination: The chlorinated product is fluorinated using a fluorinating agent such as hydrogen fluoride (HF) or a more selective reagent like Selectfluor.
Iodination: Finally, the fluorinated compound is iodinated using iodine (I2) and an oxidizing agent like nitric acid (HNO3) or iodic acid (HIO3).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems allows for the efficient handling of hazardous reagents and the optimization of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1-chloro-3-fluoro-2-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple halogens, this compound is highly reactive in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki, Heck, and Sonogashira couplings, forming biaryl compounds or other complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Electrophilic Substitution: Reagents such as sulfuric acid (H2SO4) or nitric acid (HNO3) are common.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-chloro-3-fluoro-2-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and in the development of diagnostic agents.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism by which 5-Bromo-1-chloro-3-fluoro-2-iodobenzene exerts its effects depends on the specific application. In chemical reactions, the presence of multiple halogens influences the reactivity and selectivity of the compound. The halogens can act as electron-withdrawing groups, stabilizing intermediates and transition states, and directing the course of the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-2-chloro-6-fluoroiodobenzene
- 2-Bromo-1-chloro-3-fluoro-5-iodobenzene
- 3-Bromo-4-chloro-5-fluoro-2-iodobenzene
Uniqueness
5-Bromo-1-chloro-3-fluoro-2-iodobenzene is unique due to its specific halogen substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. This unique arrangement allows for selective reactions and the formation of specific products that may not be achievable with other halogenated benzenes.
Eigenschaften
IUPAC Name |
5-bromo-1-chloro-3-fluoro-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFI/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAABVMKMRFARY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)I)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661535 | |
| Record name | 5-Bromo-1-chloro-3-fluoro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83027-73-0 | |
| Record name | 5-Bromo-1-chloro-3-fluoro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1-chloro-3-fluoro-2-iodo-benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


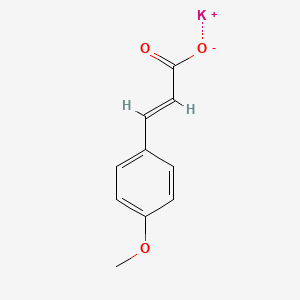
![1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-4-ol](/img/structure/B1371549.png)
![N-[2-(4-fluorophenyl)ethyl]-1-methylpiperidin-4-amine](/img/structure/B1371550.png)

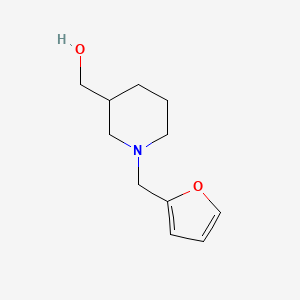
![{1-[(3-Methoxyphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1371553.png)
![1-[(4-Ethylphenyl)methyl]piperidin-3-ol](/img/structure/B1371554.png)
